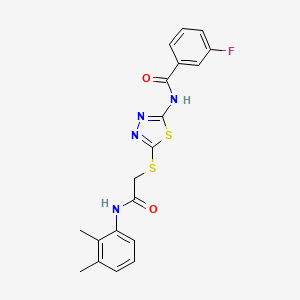

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-11-5-3-8-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-4-7-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVYQOSHIAAFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article delves into the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring, a fluorobenzamide moiety, and a dimethylphenylamino group. Its molecular formula is with a molecular weight of 378.51 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.51 g/mol |

| CAS Number | 392294-48-3 |

Preliminary studies suggest that the biological activity of this compound may be linked to its ability to inhibit deubiquitylating enzymes involved in tumor progression. The thiadiazole moiety has been associated with various biological activities, including antimicrobial and anticancer properties.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown promise in inhibiting enzymes critical for cancer cell survival.

- Receptor Binding : The unique functional groups may facilitate binding to specific receptors or proteins involved in disease processes.

Antimicrobial Activity

Research on related thiadiazole derivatives indicates significant antimicrobial properties. For example, derivatives containing the 1,3,4-thiadiazole ring have demonstrated effectiveness against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 32.6 |

| Thiadiazole Derivative B | S. aureus | 62.5 |

These findings suggest that this compound could exhibit similar antimicrobial properties.

Anticancer Activity

The anticancer potential of compounds with the thiadiazole structure has been explored in various studies. For instance, derivatives have shown cytostatic effects against cancer cell lines by disrupting cellular pathways critical for tumor growth.

Case Studies

- Study on Thiadiazole Derivatives :

- Anticancer Evaluation :

Comparison with Similar Compounds

Table 1: Substituent and Physical Property Comparison

Physicochemical Properties

- Melting Points: Derivatives with bulky substituents (e.g., triazinoquinazoline in 6.4) exhibit higher melting points (243–269°C) due to increased molecular rigidity and intermolecular interactions. The target compound’s melting point is expected to fall between 135–200°C, influenced by its moderately sized substituents .

- Solubility : The 3-fluorobenzamide group may improve aqueous solubility compared to nitro- or chlorobenzamide derivatives, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide?

- Methodology :

- Use a multi-step approach: (1) Form the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide intermediates under reflux in acetonitrile or DMF. (2) Introduce the 3-fluorobenzamide moiety via acylation with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine). (3) Optimize reaction conditions (e.g., 60–80°C, inert atmosphere) to achieve yields >70% .

- Critical factors: Solvent polarity (DMF enhances cyclization), stoichiometric control of iodine for sulfur elimination, and purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, thiadiazole C-S peaks at ~160–170 ppm) .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, thioether S-C at ~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at ~460–470 Da) and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

- Methodology :

- Prioritize assays aligned with thiadiazole derivatives’ known activities:

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 determination) .

- Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .

- Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and assess cytotoxicity in non-tumor cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

- Methodology :

- Variation of substituents : Synthesize analogs with modified fluorobenzamide (e.g., 4-fluoro vs. 3-fluoro) or dimethylphenyl groups to assess impact on bioactivity .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with targets like EGFR or DHFR .

- Data integration : Correlate electronic effects (Hammett σ values) with activity trends .

Q. How to resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?

- Methodology :

- Standardize assay conditions : Control pH (e.g., pH 7.4 vs. 6.5 may alter protonation states of thiadiazole), serum concentration in cell media, and incubation time .

- Validate target engagement : Use SPR or ITC to measure direct binding affinities, reducing reliance on indirect cell viability data .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodology :

- Chemoproteomics : Use biotinylated probes of the compound for pull-down assays coupled with LC-MS/MS .

- CRISPR-Cas9 knock-down : Screen gene libraries to identify sensitizing/resistant mutations in cancer cell lines .

Q. How to optimize solubility and bioavailability for in vivo studies?

- Methodology :

- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoformulation : Use PEGylated liposomes or PLGA nanoparticles (particle size <200 nm via DLS) to improve plasma half-life .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data?

- Methodology :

- Non-linear regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error propagation : Apply Monte Carlo simulations to account for variability in biological replicates .

Q. How to validate the compound’s stability under experimental storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.